molecular formula C23H19FN2O2S B11220692 2-[(2-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one

2-[(2-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B11220692
M. Wt: 406.5 g/mol
InChI Key: VCFWPJNSQHLROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, substituted with fluorophenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate electrophiles.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazolinone core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinazolinone derivatives.

    Substitution Products: Various substituted quinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C23H19FN2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C23H19FN2O2S/c1-28-21-13-7-3-8-16(21)14-26-22(27)18-10-4-6-12-20(18)25-23(26)29-15-17-9-2-5-11-19(17)24/h2-13H,14-15H2,1H3

InChI Key

VCFWPJNSQHLROC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.